molecular formula C18H23N3O5 B3016511 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate CAS No. 1117803-65-2

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate

Cat. No. B3016511
CAS RN: 1117803-65-2
M. Wt: 361.398
InChI Key: ZXSKESMHQLSITK-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.398. The purity is usually 95%.
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Scientific Research Applications

Solubility and Model Correlation

The study of solubility and model correlation of chemical compounds like 2-amino-3-methylbenzoic acid in various solvents is essential for purification processes. This research helps understand how different solvents affect the solubility of similar complex molecules, aiding in the development of efficient purification strategies for chemical compounds including “[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate” (A. Zhu et al., 2019).

Synthesis of Novel Compounds

Research on the synthesis of new classes of cyclic dipeptidyl ureas and other derivatives provides insights into the creation of novel compounds with potential applications in various fields, such as pharmaceuticals and material science. Studies like the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides showcase methodologies that could be applied to synthesize related compounds, offering a pathway to explore the chemical and physical properties of “this compound” (M. Sañudo et al., 2006).

Thermal Cycloreversion Studies

Exploring the thermal cycloreversion of related compounds can provide valuable information on the stability and reactivity under specific conditions. Such studies, exemplified by the research on 2-acetoxy-2-methoxy-5,5-dimethyl-Delta3-1,3,4-oxadiazoline, highlight the importance of understanding the mechanisms and intermediates that could similarly impact the behavior of “this compound” under thermal stress (W. Czardybon et al., 2005).

Antibacterial Activity

The creation and study of zinc complexes of benzothiazole-derived Schiff bases with antibacterial activity demonstrate the potential medical and pharmaceutical applications of complex compounds. By understanding how these complexes work against various bacterial strains, researchers can develop new antibacterial agents using similar compounds, including “this compound” (Z. Chohan et al., 2003).

Corrosion Inhibition

Research on amino acid-based imidazolium zwitterions as novel corrosion inhibitors for mild steel highlights the application of complex chemical compounds in protecting materials from corrosion. These studies provide insights into how molecules with specific functional groups can offer effective corrosion protection, which could be relevant for designing new inhibitors based on the structure of “this compound” (V. Srivastava et al., 2017).

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-12(2)18(3,11-19)21-15(22)10-26-16(23)9-20-17(24)13-7-5-6-8-14(13)25-4/h5-8,12H,9-10H2,1-4H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSKESMHQLSITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)CNC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.